N-(6-Fluoroquinolin-2-yl)acetamide
Description
N-(6-Fluoroquinolin-2-yl)acetamide is a fluorinated acetamide derivative featuring a quinoline core substituted with a fluorine atom at the 6-position and an acetamide group at the 2-position. Fluorine incorporation often enhances metabolic stability and bioavailability, making this compound a candidate for further pharmacological exploration .
Properties
Molecular Formula |
C11H9FN2O |
|---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
N-(6-fluoroquinolin-2-yl)acetamide |
InChI |
InChI=1S/C11H9FN2O/c1-7(15)13-11-5-2-8-6-9(12)3-4-10(8)14-11/h2-6H,1H3,(H,13,14,15) |
InChI Key |
ZXJVUUYWWUPTRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=C1)C=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Fluoroquinolin-2-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with 6-fluoroquinoline.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.
Chemical Reactions Analysis
Types of Reactions
N-(6-Fluoroquinolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline amines.
Scientific Research Applications
N-(6-Fluoroquinolin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(6-Fluoroquinolin-2-yl)acetamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. This interaction can inhibit the activity of enzymes such as DNA gyrase, leading to the disruption of DNA replication and cell division .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Quinolin-6-yl Acetamides
Compounds such as (E)-2-(i-(4-fluorobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (, Entry 52) share the quinolin-6-yl acetamide scaffold but include additional substituents (e.g., 4-fluorobenzyl). For example, the presence of a 4-fluorobenzyl group may enhance lipophilicity compared to the simpler N-(6-fluoroquinolin-2-yl)acetamide .
Fluorinated Benzothiazole Acetamides
Patent derivatives like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () replace the quinoline core with a benzothiazole ring. The trifluoromethyl group introduces strong electron-withdrawing effects, which could increase metabolic resistance compared to the fluorine-substituted quinoline analog. However, benzothiazole-based compounds may exhibit distinct pharmacokinetic profiles due to differences in ring aromaticity .
Chloro-Substituted Acetamides
2-Chloro-N-(4-fluorophenyl)acetamide () serves as a precursor for synthesizing quinoline-oxy acetamides. Chlorine substitution at the acetamide α-position contrasts with fluorine at the quinoline 6-position in the target compound. Chlorine’s larger atomic radius and lower electronegativity may reduce membrane permeability compared to fluorine-substituted analogs .
Physicochemical and Metabolic Properties
- Molecular Weight and Solubility: N-(6-Aminohexyl)acetamide (), with a molecular weight of 158.24 g/mol and water solubility, suggests that the addition of hydrophilic groups (e.g., aminohexyl) can improve solubility compared to the more hydrophobic this compound .
- Metabolic Stability: demonstrates that deacetylation resistance varies among fluorenylacetamides. For example, N-(1-hydroxy-2-fluorenyl)acetamide undergoes rapid deacetylation, whereas N-(7-hydroxy-2-fluorenyl)acetamide is stable. This implies that substituent position on the aromatic ring critically affects metabolic pathways, a factor relevant to this compound’s design .
Data Tables
Table 1: Structural Comparison of Selected Acetamide Derivatives
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